(S)-1-(4-(Cyclopentyloxy)phenyl)ethanamine
Description
(S)-1-(4-(Cyclopentyloxy)phenyl)ethanamine is a chiral organic compound that features a cyclopentyloxy group attached to a phenyl ring, which is further connected to an ethanamine moiety
Properties
IUPAC Name |
(1S)-1-(4-cyclopentyloxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(14)11-6-8-13(9-7-11)15-12-4-2-3-5-12/h6-10,12H,2-5,14H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNECCLNJJLLHAO-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2CCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC2CCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Cyclopentyloxy)phenyl)ethanamine typically involves the following steps:
Formation of the Cyclopentyloxy Group: This can be achieved by reacting cyclopentanol with a suitable halogenating agent to form cyclopentyl halide, followed by nucleophilic substitution with a phenol derivative.
Attachment to the Phenyl Ring: The cyclopentyloxy group is then attached to the phenyl ring through an etherification reaction.
Formation of the Ethanamine Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-(Cyclopentyloxy)phenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The ethanamine moiety can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the phenyl ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.
Medicine: It could be investigated for its potential therapeutic effects, such as acting as a ligand for certain receptors or enzymes.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-1-(4-(Cyclopentyloxy)phenyl)ethanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Methoxyphenyl)ethanamine: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
(S)-1-(4-Ethoxyphenyl)ethanamine: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
(S)-1-(4-Propoxyphenyl)ethanamine: Similar structure but with a propoxy group instead of a cyclopentyloxy group.
Uniqueness
The uniqueness of (S)-1-(4-(Cyclopentyloxy)phenyl)ethanamine lies in the presence of the cyclopentyloxy group, which may impart different steric and electronic properties compared to other similar compounds. This could affect its reactivity, binding affinity, and overall biological activity.
Biological Activity
(S)-1-(4-(Cyclopentyloxy)phenyl)ethanamine, also known as (1R)-1-(4-cyclopentyloxyphenyl)ethylamine, is an organic compound characterized by a cyclopentyloxy group attached to a phenyl ring, which is further connected to an ethylamine moiety. This compound has garnered attention for its potential biological activities, particularly its interactions with various receptors and its implications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : (1R)-1-(4-cyclopentyloxyphenyl)ethanamine
- Molecular Formula : C13H19NO
- CAS Number : 1213104-18-7
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 219.30 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
The unique cyclopentyloxy group imparts distinct steric and electronic properties that can influence the compound's reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors or enzymes. The compound may exhibit binding affinity towards various adrenergic receptors, particularly alpha-adrenergic subtypes, which are implicated in numerous physiological processes including vasoconstriction and modulation of neurotransmitter release.
Research Findings
Recent studies have explored the biological effects of this compound, particularly its potential antitumor activity. For instance, it has been shown to influence cell proliferation and apoptosis in cancer cell lines, suggesting that it may serve as a lead compound in the development of novel anticancer therapies.
Case Study: Antitumor Activity
In a study evaluating the effects of various phenylalkylamines on human prostate cancer cells (PC-3), compounds structurally related to this compound demonstrated significant antitumor activity. The evaluation was based on parameters such as GI50 (the concentration required to inhibit growth by 50%), TGI (the concentration that inhibits growth), and LC50 (the lethal concentration for 50% of cells). These findings indicate that modifications to the phenyl ring can enhance or diminish biological efficacy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| (1R)-1-(4-Methoxyphenyl)ethylamine | Methoxy group | Moderate receptor affinity |
| (1R)-1-(4-Ethoxyphenyl)ethylamine | Ethoxy group | Lower than cyclopentyloxy |
| (1R)-1-(4-Propoxyphenyl)ethylamine | Propoxy group | Variable activity |
The presence of the cyclopentyloxy group appears to enhance binding affinity and biological efficacy compared to other alkoxy groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
